3-Methoxy-4-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

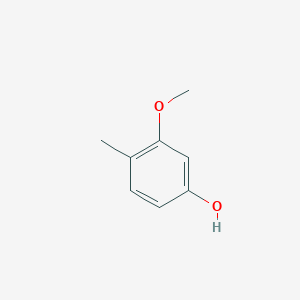

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-4-7(9)5-8(6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYWOKSOKVRZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568219 | |

| Record name | 3-Methoxy-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19217-50-6 | |

| Record name | 3-Methoxy-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-methylphenol: Properties, Synthesis, and Potential Applications

Introduction

3-Methoxy-4-methylphenol, a substituted phenol derivative, represents a unique molecular scaffold with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a phenol, a methoxy group, and a methyl group on an aromatic ring, provides multiple reactive sites and opportunities for derivatization. This technical guide offers a comprehensive overview of the chemical properties, a plausible synthetic route, and the prospective applications of this compound, tailored for researchers, scientists, and professionals in drug development. While experimental data for this specific isomer is not as abundant as for its common counterpart, creosol (2-methoxy-4-methylphenol), this guide synthesizes available information and expert analysis to provide a thorough understanding of the compound.

Chemical Structure and Core Properties

The foundational attributes of this compound are summarized below. These identifiers are crucial for accurate documentation and database referencing.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 19217-50-6 | [1] |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)O)OC | [1] |

| InChI Key | SOYWOKSOKVRZRZ-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 2.4 | [1] |

Proposed Synthesis of this compound

A practical and efficient synthesis of this compound can be envisioned through the selective mono-O-methylation of a commercially available precursor, 4-methylcatechol (3,4-dihydroxytoluene). The key challenge in this synthesis is to achieve regioselectivity, favoring methylation of the hydroxyl group at the 3-position over the 4-position. The hydroxyl group at the 4-position is sterically less hindered, but the electronic environment can influence reactivity. A plausible approach involves the use of a mild methylating agent in the presence of a base under controlled conditions to favor the desired isomer.

Reaction Scheme: Selective Mono-O-methylation of 4-Methylcatechol

Caption: Proposed synthesis of this compound from 4-methylcatechol.

Experimental Protocol

This protocol is based on established methodologies for the selective methylation of catechols.[2]

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methylcatechol (1.0 eq), anhydrous potassium carbonate (1.1 eq), and acetone (10 mL per gram of catechol).

-

Initiation of Reaction: Stir the suspension under a nitrogen atmosphere and bring it to a gentle reflux.

-

Addition of Methylating Agent: Slowly add dimethyl sulfate (1.0 eq) dropwise to the refluxing mixture over a period of 30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by a brine solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired this compound from the isomeric 4-methoxy-3-methylphenol and any unreacted starting material.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is based on predictive models and analysis of its structural features.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): Expected to appear in the range of δ 6.5-7.0 ppm. The protons on the aromatic ring will exhibit splitting patterns based on their coupling with neighboring protons.

-

Phenolic Hydroxyl Proton (1H): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration, typically between δ 4.5-5.5 ppm.

-

Methoxy Protons (3H): A sharp singlet is predicted to appear around δ 3.8 ppm.

-

Methyl Protons (3H): A singlet corresponding to the methyl group on the aromatic ring is expected around δ 2.2 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield.

-

Methoxy Carbon (1C): A signal for the methoxy carbon is predicted to be around δ 55-60 ppm.

-

Methyl Carbon (1C): The methyl carbon signal is expected to appear upfield, around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Expected)

-

O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Characteristic absorptions around 1500-1600 cm⁻¹.

-

C-O Stretch (Phenol and Ether): Strong bands in the region of 1000-1300 cm⁻¹.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its functional groups: the phenolic hydroxyl, the methoxy ether, and the aromatic ring.

-

Acidity: The phenolic hydroxyl group imparts acidic properties to the molecule, allowing it to react with bases to form a phenoxide ion.[3] The phenoxide is a potent nucleophile.

-

Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution.[4][5] This makes the aromatic ring susceptible to reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation. The positions ortho and para to the powerful hydroxyl group are the most activated.

-

Ether Cleavage: The methoxy group can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding catechol.[6]

-

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures. The presence of the electron-donating methyl and methoxy groups can influence this reactivity.

-

Stability: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[7][8] It may be sensitive to light and air over prolonged periods.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structure suggests its utility as a versatile building block in several areas:

-

Medicinal Chemistry: As a substituted phenol, it can serve as a precursor for the synthesis of more complex molecules with potential biological activity. The phenolic hydroxyl group can be a key interaction point with biological targets or a handle for further functionalization.

-

Agrochemicals: Phenolic compounds are common moieties in herbicides, fungicides, and insecticides. This compound could be explored as a scaffold for new agrochemicals.

-

Materials Science: The structure could be incorporated into polymers or other materials where the properties of substituted phenols are desired, such as for antioxidant capabilities.

The commercial availability of this compound from various suppliers indicates its ongoing use in research and discovery laboratories.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the GHS information from PubChem and data for analogous compounds, the following hazards and precautions should be considered:

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage. May also cause respiratory irritation.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][9]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[7]

References

- Reactivity of Substituted Phenols Toward Alkyl Radicals. (n.d.). pubs.acs.org.

- What is the difference between anisole and phenol by chemical reaction? (2017, December 26). Quora.

- Organic Chemistry: Out of anisole and phenol, why is anisole less reactive towards electrophilic substitution reactions? (2016, February 13). Quora.

- There is a small difference in the reactivity of phenol and anisole towards electrophilic substitution. Why is it so? : r/chemhelp. (2021, April 1). Reddit.

- Phenol. (n.d.). Wikipedia.

- 2-Methoxy-4-Methylphenol. (n.d.). PubChem.

- Material Safety Data Sheet - 3-Methoxyphenol, 97%. (n.d.). Cole-Parmer.

- CN103864578A - Synthesis method of 4-methylcatechol. (n.d.). Google Patents.

- This compound. (n.d.). PubChem.

- Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017, July 7). YouTube.

- 4-METHOXYPHENOL. (n.d.). Ataman Kimya.

- Altering Toluene 4-Monooxygenase by Active-Site Engineering for the Synthesis of 3-Methoxycatechol, Methoxyhydroquinone, and Methylhydroquinone. (n.d.). PMC - NIH.

- Altering toluene 4-monooxygenase by active-site engineering for the synthesis of 3-methoxycatechol, methoxyhydroquinone, and methylhydroquinone. (n.d.). PubMed.

- 2-methoxy-4-methylphenol. (n.d.). Stenutz.

- Creosol. (n.d.). Wikipedia.

- 4-Methoxy-3-methylphenol. (n.d.). PubChem.

- creosol. (n.d.). Organic Syntheses Procedure.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- This compound (C8H10O2). (n.d.). PubChemLite.

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

- 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). (n.d.). NP-MRD.

- How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? (2012, May 4). ResearchGate.

- CN103570507A - Preparation method of 4-methylcatechol. (n.d.). Google Patents.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- 4-Methylcatechol. (n.d.). Wikipedia.

- 4-methyl catechol, 452-86-8. (n.d.). The Good Scents Company.

- A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. (n.d.). PubMed.

Sources

- 1. This compound | C8H10O2 | CID 15103015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Methoxy-4-methylphenol (CAS Number 19217-50-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

As a Senior Application Scientist, it is imperative to approach the synthesis and application of any chemical compound with a foundation of robust, verifiable data. In the case of 3-Methoxy-4-methylphenol (CAS 19217-50-6), a comprehensive survey of the current scientific literature reveals a landscape characterized by limited specific data. While its chemical identity is established, in-depth studies detailing its synthesis, validated analytical methodologies, and specific biological activities are not widely available in the public domain. This guide, therefore, serves a dual purpose: to present the established information on this compound and to transparently acknowledge the existing knowledge gaps, thereby highlighting opportunities for future research. The following sections are structured to provide a thorough understanding of this compound based on available data, often drawing logical inferences from closely related methoxyphenolic structures where direct information is absent.

Core Chemical and Physical Properties

This compound is a substituted phenol with a methoxy and a methyl group attached to the benzene ring.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19217-50-6 | [1] |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Powder or liquid | [2] |

| Purity (typical) | ≥97% | [2] |

The structure of this compound, with its hydroxyl and methoxy groups, suggests potential for hydrogen bonding and moderate polarity. These features are critical in determining its solubility, reactivity, and potential interactions with biological macromolecules.

Caption: Chemical structure of this compound.

Synthesis of this compound: A Postulated Approach

A potential starting material would be 4-methylcatechol. The selective mono-O-methylation of 4-methylcatechol would yield this compound. This reaction requires careful control of stoichiometry and reaction conditions to favor the formation of the desired monomethylated product over the dimethylated ether.

Postulated Synthesis Workflow:

Caption: A postulated workflow for the synthesis of this compound.

Causality in Experimental Choices:

-

Choice of Starting Material: 4-methylcatechol provides the correct carbon skeleton and the necessary hydroxyl groups for selective methylation.

-

Selective Methylation: The use of a slight excess of the diol and controlled addition of the methylating agent at a low temperature would be crucial to favor mono-methylation. A weaker base like potassium carbonate is often preferred over stronger bases to reduce the formation of the diphenoxide, which would lead to dimethylation.

-

Phase Transfer Catalysis: For improved yields and milder reaction conditions, a phase transfer catalyst could be employed in a biphasic system, a technique that has proven effective in the synthesis of other methoxyphenols.[3]

It must be emphasized that this is a theoretical pathway and would require experimental validation and optimization.

Analytical Characterization: A Framework for Validation

Validated analytical methods with detailed protocols and reference spectra for this compound are not currently published. However, standard analytical techniques for phenolic compounds can be adapted for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Proposed GC-MS Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or methanol.

-

Injection: Inject 1 µL of the sample solution into the GC.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Expected Fragmentation Pattern: The mass spectrum would be expected to show a molecular ion peak at m/z 138, corresponding to the molecular weight of the compound. Key fragments would likely arise from the loss of a methyl group ([M-15]+) from the methoxy or methyl substituent, and other characteristic aromatic ring fragmentations.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a suitable method for the quantification and purity assessment of this compound.

Proposed HPLC Protocol:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 270-280 nm).

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum should exhibit signals for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), the methyl protons (a singlet around 2.2 ppm), and the hydroxyl proton (a broad singlet).

-

¹³C NMR: The spectrum would show eight distinct carbon signals, including those for the methoxy and methyl carbons and the six aromatic carbons.

Biological Activity and Potential Applications in Drug Development: An Extrapolative Discussion

Direct experimental evidence for the biological activity of this compound is scarce. However, the broader class of methoxyphenolic compounds is known for a range of biological effects, primarily antioxidant and anti-inflammatory properties.

Antioxidant Potential:

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The resulting phenoxy radical is stabilized by resonance. It is highly probable that this compound possesses antioxidant properties.[4] The presence of both a methoxy and a methyl group on the aromatic ring can influence this activity. For instance, studies on related compounds like 3-tert-Butyl-4-methoxyphenol have demonstrated potent radical scavenging activity.[5]

Anti-inflammatory Effects:

Inflammation is closely linked to oxidative stress. Many antioxidants also exhibit anti-inflammatory activity. For example, various synthetic phenolic antioxidants have been shown to modulate inflammatory pathways, such as the inhibition of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) expression.[6][7] It is plausible that this compound could exert similar effects, though this requires experimental verification.

Potential Mechanism of Action:

If this compound does possess antioxidant and anti-inflammatory properties, its mechanism of action would likely involve:

-

Direct Radical Scavenging: Neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).

-

Modulation of Signaling Pathways: Potentially influencing pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways, which are known to be regulated by the cellular redox state.[8][9]

Caption: Postulated mechanism of anti-inflammatory action of this compound.

Implications for Drug Development:

Should the antioxidant and anti-inflammatory properties of this compound be confirmed, it could serve as a valuable scaffold for the development of novel therapeutic agents for diseases with an underlying inflammatory and oxidative stress component, such as neurodegenerative diseases, cardiovascular disorders, and certain cancers. Its relatively simple structure makes it an attractive candidate for chemical modification to optimize its pharmacokinetic and pharmacodynamic properties.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

-

Hazards: It is reported to be harmful if swallowed, cause skin irritation, and serious eye damage. It may also cause respiratory irritation.[1]

-

Precautions: Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound (CAS 19217-50-6) is a chemical entity with a defined structure and basic physical properties. However, there is a notable scarcity of in-depth technical information regarding its synthesis, analytical characterization, and biological activity. This guide has provided a framework based on established chemical principles and data from related compounds. The clear knowledge gaps present significant opportunities for future research. Key areas for investigation include:

-

Development and validation of a robust and scalable synthesis protocol.

-

Comprehensive analytical characterization, including the publication of reference spectra (NMR, IR, MS).

-

In-vitro and in-vivo studies to elucidate its antioxidant, anti-inflammatory, and other potential pharmacological activities.

-

Mechanistic studies to understand its interactions with biological targets.

Addressing these areas will be crucial to unlocking the full potential of this compound as a valuable tool in chemical synthesis and drug discovery.

References

- Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed.

- Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. ResearchGate.

- Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI.

- 4-METHOXYPHENOL - Ataman Kimya. Ataman Kimya.

- The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PMC.

- 2-Methoxy-4-methylphenol - SIELC Technologies. SIELC Technologies.

- Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI.

- 4-Methoxy-3-methylphenol | C8H10O2 | CID 297394 - PubChem. PubChem.

- Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert - In Vivo. In Vivo.

- Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. YouTube.

- Synthesis of 4-Methoxyphenol. [www.rhodium.ws].

- This compound | C8H10O2 | CID 15103015 - PubChem. PubChem.

- hydrogenolysis of phenolic ethers: biphenyl - Organic Syntheses Procedure. Organic Syntheses.

- Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo.

- 4-methoxyphenol - Mequinol - WikiGenes. WikiGenes.

- Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. MDPI.

- osha-pv2039.pdf - 4-Methoxyphenol. OSHA.

- III Analytical Methods. Japan International Cooperation Agency.

- This compound;19217-50-6 CAS NO.19217-50-6 - Amadis Chemical Co., Ltd.. LookChem.

- Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA.

- 3-Methoxy-4-(methylthio)phenol - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase.

- Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol. ResearchGate.

- This compound (C007B-529397). Cenmed Enterprises.

- Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. ResearchGate.

- The antioxidant butylated hydroxytoluene stimulates platelet protein kinase C and inhibits subsequent protein phosphorylation induced by thrombin. PubMed.

Sources

- 1. This compound | C8H10O2 | CID 15103015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound;19217-50-6, CasNo.19217-50-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 19217-50-6: this compound | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model | MDPI [mdpi.com]

- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2-Methoxy-4-methylphenol (Creosol)

Preamble: The Imperative for Structural Verification

In the realm of drug development, flavor chemistry, and fine chemical synthesis, the unambiguous identification of molecular structure is the bedrock upon which all subsequent research is built. 2-Methoxy-4-methylphenol, commonly known as Creosol, is a phenolic compound found in wood creosote, vanilla extract, and essential oils, valued for its characteristic smoky aroma and its role as a versatile synthetic intermediate. Its precise isomeric structure dictates its chemical reactivity, biological activity, and organoleptic properties. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for confirming identity, purity, and quality.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of 2-Methoxy-4-methylphenol. We will move beyond mere data presentation to explore the causal logic behind spectral features, offering field-proven insights into data acquisition and interpretation.

A note on isomeric specificity: This guide focuses on the common and well-documented isomer, 2-Methoxy-4-methylphenol (CAS 93-51-6) , often referred to as Creosol. While other isomers like 3-Methoxy-4-methylphenol exist, their experimental spectroscopic data is less prevalent in publicly accessible databases. The principles and workflows detailed herein are directly applicable to the characterization of all such isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map out connectivity and deduce the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number of different types of protons, their relative numbers, and their proximity to one another.

-

Sample Preparation: Dissolve approximately 5-10 mg of the 2-Methoxy-4-methylphenol sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[1][2]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration, and an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) signal by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons.

The ¹H NMR spectrum of 2-Methoxy-4-methylphenol provides a unique fingerprint of its structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.86 - 6.60 | Multiplet (m) | 3H | Ar-H | Protons on the aromatic ring. Their specific shifts are influenced by the electron-donating effects of the -OH, -OCH₃, and -CH₃ groups. |

| ~5.51 | Broad Singlet (br s) | 1H | OH | The phenolic proton. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4] |

| 3.83 | Singlet (s) | 3H | OCH₃ | Protons of the methoxy group. Appears as a sharp singlet as there are no adjacent protons to couple with. |

| 2.27 | Singlet (s) | 3H | Ar-CH₃ | Protons of the methyl group attached to the ring. Appears as a singlet due to the absence of adjacent protons. |

| Data sourced from PubChem for 2-Methoxy-4-methylphenol in CDCl₃.[5] |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

-

Sample Preparation: A more concentrated sample is typically used compared to ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent).

-

Data Acquisition: The experiment is run using a broadband proton-decoupling pulse sequence. This collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.

The proton-decoupled ¹³C NMR spectrum of 2-Methoxy-4-methylphenol shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 146.40 | C -OH | The aromatic carbon directly bonded to the highly electronegative oxygen of the hydroxyl group is significantly deshielded, appearing far downfield. |

| 143.42 | C -OCH₃ | The carbon bonded to the methoxy group is also strongly deshielded by the oxygen atom. |

| 129.60 | C -CH₃ | The carbon bearing the methyl group (ipso-carbon). |

| 121.56 | Ar-C H | Aromatic carbon adjacent to the methyl group. |

| 114.29 | Ar-C H | Aromatic carbon adjacent to the hydroxyl group. |

| 111.81 | Ar-C H | Aromatic carbon situated between the methoxy and hydroxyl groups. |

| 55.81 | OC H₃ | The carbon of the methoxy group. It is shielded relative to the aromatic carbons but deshielded compared to a standard alkane due to the attached oxygen. |

| 21.01 | Ar-C H₃ | The carbon of the ring-attached methyl group, appearing in the typical aliphatic region. |

| Data sourced from PubChem for 2-Methoxy-4-methylphenol in CDCl₃.[5] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the liquid or solid 2-Methoxy-4-methylphenol sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to generate the final spectrum.

The IR spectrum provides clear evidence for the key functional groups in 2-Methoxy-4-methylphenol.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3500 | Strong, Broad | O-H Stretch | Phenolic -OH group. The broadness is due to hydrogen bonding. |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H Stretch | Aliphatic C-H (in -CH₃ and -OCH₃) |

| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl ether and Phenol C-O bond |

| Characteristic absorption ranges sourced from general spectroscopic principles.[6] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization. For a robust molecule like this, Electron Ionization (EI) is a common technique.

-

Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph (GC), which separates the analyte from any impurities and introduces it into the mass spectrometer.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative intensity versus m/z.

The mass spectrum of 2-Methoxy-4-methylphenol is dominated by the molecular ion and a characteristic loss of a methyl group.

| m/z Value | Relative Intensity | Proposed Fragment |

| 138 | High | [C₈H₁₀O₂]⁺• (Molecular Ion, M⁺•) |

| 123 | 100% (Base Peak) | [M - CH₃]⁺ |

| 95 | Moderate | [M - CH₃ - CO]⁺ |

| Data sourced from the NIST Chemistry WebBook for 2-Methoxy-4-methylphenol (Creosol).[5][6] |

The presence of a strong molecular ion peak at m/z 138 confirms the molecular formula C₈H₁₀O₂. The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, leading to the highly stable oxonium ion at m/z 123 , which is the base peak.

Caption: Integrated workflow for structural confirmation.

Safety and Handling Precautions

As a phenolic compound, 2-Methoxy-4-methylphenol requires careful handling.

-

Hazards: Harmful if swallowed, causes skin irritation, and can cause serious eye irritation. [7]* Handling: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [7]* First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek immediate medical attention. [7] Always consult the most current Safety Data Sheet (SDS) before handling any chemical.

References

- Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry (RSC Publishing).

- Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry.

- Ultraviolet Absorption Spectra of Substituted Phenols: A Computational Study†. Journal of Chemical Education.

- Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Hindawi.

- Mass spectrometric detection of the Gibbs reaction for phenol analysis. PubMed.

- 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health (NIH).

- Phenol OH Proton NMR Question. Reddit.

- Ch24: Phenols-Spectroscopic Analysis. University of Calgary.

- SAFETY DATA SHEET - 2-methoxy-4-methylphenol. Sigma-Aldrich.

- Material Safety Data Sheet - 3-Methoxyphenol, 97%. Cole-Parmer.

- Solvent effects in the proton magnetic resonance spectra of phenols. E-Periodica.

- (PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate.

- SAFETY DATA SHEET - 3-Methoxyphenol. Fisher Scientific.

- 3-Methoxyphenol(150-19-6) 1H NMR spectrum. ChemicalBook.

- Supporting information for ipso-hydroxylation of arylboronic acid. The Royal Society of Chemistry.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001858). Human Metabolome Database.

- SAFETY DATA SHEET - 2-Methoxy-4-methylphenol. Fisher Scientific.

- 2-Methoxy-4-methylphenol(93-51-6) 13C NMR spectrum. ChemicalBook.

- Phenol, 4-methoxy-3-methyl-. NIST Chemistry WebBook.

- 4-Methoxy-3-methylphenol. PubChem, National Institutes of Health.

- GPS Safety Summary - 4-methoxy phenol. Aarti Industries.

- Electronic Supplementary Information - 1H and 13CNMR data of the phenols. The Royal Society of Chemistry.

- 2-Methoxy-4-Methylphenol. PubChem, National Institutes of Health.

- This compound. PubChem, National Institutes of Health.

- Creosol. NIST Chemistry WebBook.

- 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry.

- 4-(Methoxymethyl)phenol. PubChem, National Institutes of Health.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..

- 2-Ethoxy-4-methylphenol. NIST Chemistry WebBook.

- Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook.

Sources

- 1. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.washington.edu [chem.washington.edu]

- 3. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. 2-Methoxy-4-Methylphenol | C8H10O2 | CID 7144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Creosol [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

Biosynthetic pathway of 3-Methoxy-4-methylphenol in plants

An In-Depth Technical Guide for the Elucidation of the Biosynthetic Pathway of 3-Methoxy-4-methylphenol in Plants

Abstract

This compound is a phenolic compound of increasing interest due to its potential applications in the pharmaceutical and flavor industries. While detected in various plant species, its biosynthetic origin remains largely uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals aiming to elucidate this pathway. We propose a putative biosynthetic route grounded in established principles of plant secondary metabolism, diverging from a known precursor of the shikimate pathway. More critically, this document serves as a practical whitepaper, detailing the experimental methodologies required to systematically investigate, validate, and reconstruct the complete biosynthetic sequence. The protocols provided herein are designed as self-validating systems, incorporating in-text citations to authoritative sources and standards.

Introduction and Current Knowledge Gap

Phenolic compounds in plants are a diverse group of secondary metabolites crucial for defense, signaling, and structural integrity. Their biosynthetic pathways, predominantly originating from the shikimate pathway, are of significant academic and commercial interest. This compound, a substituted methoxyphenol, has been identified in various plant tissues and essential oils. Its biological activities and potential as a precursor for pharmaceutical synthesis underscore the need to understand its formation in plants.

Currently, a validated biosynthetic pathway for this compound has not been published in peer-reviewed literature. While the biosynthesis of other simple phenols and methoxyphenols is understood to involve key enzymatic steps such as hydroxylation, methylation, and decarboxylation, the specific sequence and enzymes leading to this compound are unknown. General plant phenol biosynthesis originates from L-phenylalanine, which is converted into a range of phenolic acids via the phenylpropanoid pathway.[1] This guide puts forth a hypothetical pathway based on this established logic and provides the experimental means to verify it.

A Proposed Putative Biosynthetic Pathway

We hypothesize a multi-step enzymatic pathway starting from a common C6-C1 intermediate of the shikimate pathway, p-hydroxybenzoic acid. This proposed route involves a series of hydroxylation, methylation, and reduction steps catalyzed by distinct enzyme families.

Diagram of the Proposed Pathway

Sources

Physical properties of 3-Methoxy-4-methylphenol (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the key physical properties of 3-Methoxy-4-methylphenol (CAS No. 19217-50-6), a significant organic compound with applications in various scientific fields, including as a flavoring agent, fragrance, and a synthetic precursor.[1] Understanding its physical characteristics—melting point, boiling point, and solubility—is fundamental for its effective handling, application, and the design of novel synthetic pathways.

Introduction to this compound: A Molecule of Interest

This compound, an aromatic organic compound, is characterized by a phenol ring substituted with a methoxy group and a methyl group.[1] Its structure, featuring both a hydroxyl and a methoxy group, imparts a moderate polarity and the potential for antioxidant activity, making it a compound of interest in pharmaceutical and materials science research.[1] Accurate knowledge of its physical properties is a critical prerequisite for any laboratory or industrial application, ensuring safety, purity, and desired reaction kinetics.

Core Physical Properties

The physical state and thermal behavior of a compound are dictated by its intermolecular forces. For this compound, these properties are crucial for purification techniques such as distillation and for determining appropriate storage and handling conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [2][3][4] |

| Molecular Weight | 138.164 g/mol | [3][4] |

| Physical State | Colorless to pale yellow liquid | [1] |

| Melting Point | Not available (N/A) | [5] |

| Boiling Point | 243 °C | [3] |

| Flash Point | 116.4 °C | [3] |

Boiling Point: A Measure of Volatility

The boiling point of this compound has been reported to be 243 °C at atmospheric pressure.[3] This relatively high boiling point is indicative of the significant intermolecular forces, including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the methoxy group, that must be overcome for the substance to transition into the gaseous phase. This property is paramount for purification via distillation, allowing for separation from lower or higher boiling impurities.

Solubility Profile: "Like Dissolves Like"

The solubility of a compound is a critical parameter in drug development for formulation and in synthetic chemistry for reaction solvent selection. This compound exhibits a solubility profile consistent with its moderately polar structure.

-

Organic Solvents: It is soluble in organic solvents.[1] The nonpolar aromatic ring and methyl group contribute to its affinity for nonpolar environments, while the polar hydroxyl and methoxy groups allow for interaction with polar organic solvents.

-

Water: It has limited solubility in water.[1] While the hydroxyl group can participate in hydrogen bonding with water, the overall hydrophobic nature of the benzene ring and methyl group restricts its aqueous solubility.

Experimental Determination of Physical Properties

The following protocols outline standard laboratory procedures for the determination of the physical properties of an organic compound like this compound. These methods are designed to be self-validating through careful observation and control of experimental parameters.

Protocol for Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a classic and reliable technique for determining the boiling point of a small quantity of a liquid. The unique shape of the Thiele tube allows for uniform heating of the heat-transfer fluid (typically mineral oil) by convection, ensuring an accurate temperature reading.

Methodology:

-

Sample Preparation: A small amount of this compound is placed into a small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated. The convection currents will ensure the entire bath is heated uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

-

Boiling Point Determination: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Protocol for Solubility Assessment

This protocol provides a systematic approach to determining the solubility of this compound in various solvents, which is crucial for understanding its behavior in different chemical environments.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).

-

Sample Preparation: For each solvent, add approximately 0.1 mL of this compound to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments, up to a total of 3 mL.

-

Mixing: After each addition, the test tube should be vortexed or shaken vigorously for 10-20 seconds to ensure thorough mixing.

-

Observation: After mixing, observe the solution for any signs of insolubility, such as cloudiness, the presence of a second liquid layer, or undissolved droplets.

-

Classification: The solubility is classified based on the amount of solvent required to dissolve the sample. For example, "soluble" if it dissolves in less than 1 mL, "sparingly soluble" if it requires 1-3 mL, and "insoluble" if it does not dissolve in 3 mL.

Caption: Systematic Workflow for Solubility Assessment.

Conclusion

The physical properties of this compound—a high boiling point and a characteristic solubility profile—are direct consequences of its molecular structure. This guide provides foundational data and standardized protocols to empower researchers and drug development professionals in their work with this versatile compound. Adherence to these experimental methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

- 1. CAS 19217-50-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H10O2 | CID 15103015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

A Comprehensive Technical Guide to 3-Methoxy-4-methylphenol: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-methylphenol is an aromatic organic compound characterized by a phenol ring substituted with a methoxy group and a methyl group. As a member of the cresol family, it shares a foundational structure with its isomers, which play significant roles in various industrial and biological processes. This guide provides a detailed exploration of this compound, with a focus on its nomenclature, physicochemical properties, and potential applications, offering a valuable resource for professionals in research and development. While this document centers on the 3-methoxy-4-methyl isomer, comparative insights into its more commercially prevalent isomer, 2-methoxy-4-methylphenol (creosol), are provided to offer a broader context within this class of compounds.

Nomenclature and Identification

The systematic identification of a chemical compound is crucial for unambiguous communication in scientific and industrial contexts. This compound is identified by several names and registry numbers, which are essential for database searches and regulatory compliance.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This name precisely describes the arrangement of the functional groups on the phenol ring.

A variety of synonyms and alternative names are used in literature and commercial listings. These include:

It is critical to distinguish this compound from its isomers, as they may have different properties and applications. The most common isomer is 2-Methoxy-4-methylphenol, which is widely known as creosol [2][3]. Other synonyms for creosol include 4-Methylguaiacol and Valspice[2]. Another isomer is 4-methoxy-3-methylphenol[4][5].

For precise identification, the CAS Registry Number is the standard.

-

This compound: 19217-50-6[1]

The following table summarizes the key identifiers for this compound and its common isomers.

| Identifier | This compound | 2-Methoxy-4-methylphenol (Creosol) | 4-Methoxy-3-methylphenol |

| IUPAC Name | This compound[1] | 2-methoxy-4-methylphenol[2] | 4-methoxy-3-methylphenol[5] |

| Common Synonyms | 4-methyl-3-(methyloxy)phenol, B-Methoxy-4-methylphenol[1] | Creosol, 4-Methylguaiacol, p-Creosol, 2-Methoxy-p-cresol[2][3][9] | 3-methyl-4-methoxyphenol[5] |

| CAS Registry Number | 19217-50-6[1] | 93-51-6[2] | 14786-82-4[4][5][8] |

| Molecular Formula | C₈H₁₀O₂[1] | C₈H₁₀O₂[2] | C₈H₁₀O₂[4][5] |

| Molecular Weight | 138.16 g/mol [1] | 138.16 g/mol [2] | 138.16 g/mol [5] |

Chemical Structure and Physicochemical Properties

The arrangement of the methoxy and methyl groups on the phenol ring dictates the physicochemical properties of this compound, influencing its reactivity, solubility, and biological activity.

Chemical Structure

The structure of this compound consists of a benzene ring with a hydroxyl (-OH) group, a methoxy (-OCH₃) group at position 3, and a methyl (-CH₃) group at position 4.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | PubChem[1] |

| Molecular Weight | 138.16 g/mol | PubChem[1] |

| Appearance | Data not readily available; isomers are colorless to yellowish liquids or solids. | N/A |

| Boiling Point | Data not readily available; isomer 2-Methoxy-4-methylphenol boils at 221 °C. | Wikipedia[2] |

| Melting Point | Data not readily available; isomer 2-Methoxy-4-methylphenol melts at 5.5 °C. | Wikipedia[2] |

| Solubility | Expected to be slightly soluble in water, soluble in organic solvents. | General chemical principles |

| XLogP3 | 2.4 | PubChem[1] |

Potential Applications and Research Interest

While specific applications for this compound are not as extensively documented as for its isomer creosol, its chemical structure suggests potential utility in several areas of research and development. Phenolic compounds, in general, are known for their antioxidant properties, and the specific substitutions on the aromatic ring of this compound could modulate this activity, making it a candidate for investigation in materials science and as a potential intermediate in the synthesis of more complex molecules.

For context, its isomer, creosol (2-Methoxy-4-methylphenol) , is a component of creosote and is known to be a less toxic disinfectant compared to phenol[2]. It is found in sources such as coal tar, wood creosote, and is a reduction product of vanillin[2]. Creosol is also found in tequila and as glycosides in green vanilla beans[2]. It is used in the preparation of renewable bis(cyanate) esters and has a characteristic sweet-spicy, phenolic-leathery odor with vanilla-like undertones, making it useful in the fragrance industry[6].

The isomer 4-methoxy-3-methylphenol is also known as guaiacol and is recognized for its smoky, medicinal odor[4]. It has applications as a precursor in the synthesis of vanillin, in pharmaceuticals for its potential antioxidant and anti-inflammatory properties, and in the food industry as a preservative and flavoring agent[4].

Given the established applications of its isomers, it is plausible that this compound could be explored for similar uses, particularly in areas where a different substitution pattern might confer advantageous properties, such as altered reactivity, solubility, or biological activity. Further research is needed to fully elucidate the potential of this specific isomer.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are not widely available in public literature. However, general synthetic routes to substituted phenols can be adapted. A potential synthetic workflow is outlined below.

Sources

- 1. This compound | C8H10O2 | CID 15103015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Creosol - Wikipedia [en.wikipedia.org]

- 3. 2-Methoxy-4-Methylphenol | C8H10O2 | CID 7144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 4-Methoxy-3-methylphenol | C8H10O2 | CID 297394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methoxy-4-methylphenol | 93-51-6 [chemicalbook.com]

- 7. 93-51-6|2-Methoxy-4-methylphenol|BLD Pharm [bldpharm.com]

- 8. Phenol, 4-methoxy-3-methyl- [webbook.nist.gov]

- 9. caymanchem.com [caymanchem.com]

Reactivity and chemical stability of 3-Methoxy-4-methylphenol

An In-depth Technical Guide to the Reactivity and Chemical Stability of 3-Methoxy-4-methylphenol

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding this compound

This compound, also known as 4-methylguaiacol, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1] Structurally, it is a derivative of phenol, featuring a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 4 relative to the primary hydroxyl (-OH) group. This molecule is a key intermediate in the synthesis of more complex chemical structures in the pharmaceutical and fragrance industries.[2] Its utility in these fields necessitates a thorough understanding of its chemical behavior—both its reactivity in synthetic transformations and its stability during storage and in final formulations.

This guide provides a comprehensive analysis of the factors governing the reactivity and stability of this compound. We will explore its key chemical reactions, delve into its degradation pathways, and present field-proven protocols for its handling and stability assessment, designed for researchers, scientists, and drug development professionals.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 19217-50-6 | [1][3] |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.17 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Section 1: The Structural Basis of Reactivity

The chemical personality of this compound is dictated by the interplay of its three functional groups on the benzene ring. The hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups all act as electron-donating groups, albeit with varying strengths. This collective electron donation enriches the aromatic ring with electron density, making it highly susceptible to attack by electrophiles—a characteristic feature of phenols.[4]

-

Hydroxyl (-OH) Group: As the strongest activating group, the hydroxyl substituent profoundly increases the nucleophilicity of the aromatic ring. Its lone pairs of electrons are delocalized into the ring, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack.[4][5] It is a powerful ortho, para-director.

-

Methoxy (-OCH₃) Group: The methoxy group is also a strong activating, ortho, para-directing substituent due to the resonance donation from its oxygen atom.

-

Methyl (-CH₃) Group: The methyl group is a weakly activating group, operating through an inductive effect. It also directs incoming electrophiles to the ortho and para positions.

The combined influence of these groups makes the positions ortho and para to the hydroxyl group the most reactive sites for electrophilic aromatic substitution (EAS). In this compound, the hydroxyl group is at C1, the methoxy at C3, and the methyl at C4. The powerful directing effects of all three groups converge on the C2 and C6 positions, making them the primary sites of reactivity.

Caption: Mechanism of acid-catalyzed ether cleavage of this compound.

Protocol: Demethylation of 2-Methoxy-4-methylphenol (An Analogous Procedure) This protocol is adapted from a patented synthesis involving the closely related isomer, 2-methoxy-4-methylphenol, and illustrates the practical application of ether cleavage. [6]

-

Setup: In a reaction vessel equipped for heating, stirring, and operation under an inert atmosphere (nitrogen), add 2-methoxy-4-methylphenol.

-

Reagents: Add a 40-60% hydrobromic acid solution. For enhanced results, the patent suggests adding a small amount of sodium sulfite. [6]3. Reaction: The system should be protected from light. Heat the mixture to 100-120°C with stirring for 4-6 hours. During this time, hydrogen bromide gas can be continuously passed through the system. [6]4. Workup: After the reaction, cool the system to room temperature. Carefully add a base like sodium carbonate to adjust the pH to 3-5.

-

Extraction: Extract the product from the aqueous solution using an organic solvent mixture (e.g., cyclohexane and toluene). Wash the combined organic layers with a brine solution.

-

Isolation: Remove the solvent under reduced pressure. The resulting product, 4-methylcatechol, can be purified by cooling to induce crystallization followed by filtration. [6]

Section 3: Chemical Stability and Degradation Pathways

While chemically stable under standard ambient conditions, this compound is susceptible to degradation under specific environmental stresses, a critical consideration for its storage and formulation. The electron-rich nature of the phenolic ring, which enhances its synthetic reactivity, also makes it prone to degradation, primarily through oxidation.

Major Degradation Pathways

-

Oxidative Degradation: This is the most significant degradation pathway for phenolic compounds. [7]The reaction can be initiated by atmospheric oxygen, heat, light, trace metal ions, or other oxidizing agents. [7][8]The electron-donating methoxy and methyl groups increase the molecule's susceptibility to oxidation compared to unsubstituted phenol. [7][9]The process likely proceeds via a phenoxyl radical intermediate, which can then lead to the formation of colored quinone-type structures or undergo polymerization to form complex degradation products. [7]* Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical reactions, leading to decomposition. [7][8]Formulations containing this compound should be protected from light.

-

Thermal Degradation: Elevated temperatures accelerate the rate of all degradation reactions, particularly oxidation. [10]The material should be stored in a cool environment.

-

pH-Dependent Degradation: While generally stable in neutral to acidic media, phenols can become more susceptible to oxidation at higher pH (e.g., pH ≥ 9). [8]This is because the formation of the more electron-rich phenoxide ion under basic conditions makes it easier to oxidize.

Strategies for Stabilization

To ensure the shelf-life and efficacy of this compound and its formulations, the following stabilization strategies are essential:

-

Control of Atmosphere: Store the bulk material and its solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidation. [7]* Protection from Light: Use amber or opaque containers for storage and handling to block exposure to UV and visible light. [7]* Temperature Control: Store the compound in a cool, controlled environment to minimize thermal degradation.

-

pH Management: In liquid formulations, maintain the pH in a slightly acidic to neutral range to minimize the formation of the easily oxidized phenoxide ion. [8]

Section 4: Protocols for Stability Assessment

A robust stability testing program is crucial to define storage conditions, re-test periods, and shelf-life. This involves subjecting the compound to accelerated degradation conditions (stress testing) and analyzing its behavior over time using a validated, stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify likely degradation products and demonstrate the specificity of the analytical method. The following protocol is based on established principles for phenolic compounds. [7][10] Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

High-purity water and solvent (e.g., methanol or acetonitrile)

-

Stability chambers (for heat and photostability)

-

Validated stability-indicating HPLC-UV method

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at specified time points (e.g., 2, 6, 12, 24 hours), cool, neutralize with 0.1 M NaOH, and dilute for analysis. [7]3. Base Hydrolysis: Mix an aliquot with 0.1 M NaOH and incubate at 60°C. Withdraw samples, cool, neutralize with 0.1 M HCl, and dilute. [7]4. Oxidative Degradation: Mix an aliquot with 3% H₂O₂ and keep at room temperature, protected from light. Sample at intervals and dilute for analysis. [7][10]5. Thermal Degradation:

-

Solution: Heat the stock solution at 80°C. Sample at intervals, cool, and dilute. [7] * Solid State: Place the solid compound in a vial at 80°C. At each time point, dissolve a weighed amount for analysis. [10]6. Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines. Wrap a control sample in aluminum foil. Analyze both samples at appropriate time points. [7]7. Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products. [11]

Stress Condition Typical Parameters Expected Outcome for this compound Acid Hydrolysis 0.1 M HCl, 60°C Likely stable; phenols are generally resistant to acid hydrolysis. [7] Base Hydrolysis 0.1 M NaOH, 60°C Potential for degradation, accelerated oxidation of the phenoxide ion. [8] Oxidation 3% H₂O₂, Room Temp Significant degradation expected, formation of colored products (quinones). [7][10] Thermal 80°C Degradation expected, likely accelerating the oxidative pathway. [10] | Photochemical | ICH Q1B light source | Degradation is possible, depending on light sensitivity. [7]|

-

Stability-Indicating Analytical Method

A High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for stability testing. [11]The method must be able to separate the parent compound from all process impurities and degradation products.

Example HPLC Method Parameters (Starting Point):

-

Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-35°C.

-

Detection Wavelength: Determined by the UV maximum of this compound (typically scanned from 200-400 nm with a PDA detector). A wavelength around 280-290 nm is often suitable for phenols. [8] Method validation according to ICH Q2(R1) guidelines is required to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

This compound is a versatile chemical intermediate whose reactivity is dominated by the powerful activating effects of its hydroxyl, methoxy, and methyl substituents. This high reactivity makes it an excellent substrate for electrophilic aromatic substitution but also renders it susceptible to oxidative degradation. A comprehensive understanding of these characteristics is paramount for its successful application. By implementing appropriate handling procedures—such as protection from light, oxygen, and high temperatures—and by employing robust analytical methods to monitor its purity and stability, researchers and developers can effectively manage its chemical behavior from the laboratory to final application.

References

- Manual of Methods of Analysis of Foods: Pesticide Residues. (n.d.). III Analytical Methods. FSSAI. [Link]

- PrepChem. (n.d.).

- Wikipedia. (n.d.). Ether cleavage. [Link]

- Zhang, X., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. [Link]

- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

- Google Patents. (2014).

- Sakagami, H., et al. (2015). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules. [Link]

- National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [Link]

- Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. [Link]

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15103015, this compound. [Link]

- Ataman Kimya. (n.d.). 4-METHOXYPHENOL. [Link]

- OSHA. (n.d.). 4-Methoxyphenol. [Link]

- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

- National Center for Biotechnology Information. (2000). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]

- ResearchGate. (n.d.).

- Wikipedia. (n.d.).

- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]

- Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

- Master Organic Chemistry. (2017).

- Organic Syntheses. (n.d.). Creosol. [Link]

- Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]

- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

- ResearchGate. (2018). Current Status of the Degradation of Aliphatic and Aromatic Petroleum Hydrocarbons by Thermophilic Microbes and Future Perspectives. [Link]

- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

- MDPI. (n.d.). Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives. [Link]

- Cenmed Enterprises. (n.d.). This compound (C007B-529397). [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 297394, 4-Methoxy-3-methylphenol. [Link]

- National Center for Biotechnology Information. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. PubMed. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9015, 4-Methoxyphenol. [Link]

Sources

- 1. This compound | C8H10O2 | CID 15103015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1195-09-1: 3-Hydroxy-4-methoxytoluene | CymitQuimica [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Toxicological profile of 3-Methoxy-4-methylphenol

An In-Depth Technical Guide to the Toxicological Profile of 3-Methoxy-4-methylphenol

Prepared by a Senior Application Scientist

Foreword: A Note on Scientific Approach

The following technical guide provides a comprehensive toxicological profile of this compound (Creosol, 4-Methylguaiacol). It is intended for researchers, scientists, and professionals in drug development. In compiling this guide, a significant reliance has been placed on data from structurally related compounds, a toxicological principle known as "read-across." Direct, comprehensive toxicological data for this compound is limited in the public domain. Therefore, data from cresols (particularly p-cresol), creosote (a mixture containing creosol), and other related phenols have been used to infer the toxicological properties of the target compound. This approach is scientifically justified by the structural similarities and the predictable influence of the methoxy group on metabolic pathways and biological activity. Each instance of read-across is clearly indicated to maintain scientific transparency.

Chemical and Physical Properties

This compound, also known by its common names creosol and 4-methylguaiacol, is a phenolic compound with a distinctive smoky and sweet aroma.[1][2] It is a component of natural substances like wood creosote and is also synthesized for use in fragrances and as a laboratory chemical.[1][2]

| Property | Value | Source |

| IUPAC Name | 2-Methoxy-4-methylphenol | [2] |

| Synonyms | Creosol, 4-Methylguaiacol, 2-Methoxy-p-cresol | [2][3] |

| CAS Number | 93-51-6 | [2] |

| Molecular Formula | C₈H₁₀O₂ | [4] |

| Molar Mass | 138.16 g/mol | [2] |

| Appearance | Colorless to yellowish aromatic liquid | [2] |

| Melting Point | 5.5 °C | [2] |

| Boiling Point | 221 °C | [2] |

| Solubility | Slightly soluble in water; miscible in ethanol, ether, benzene | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Phenolic compounds like cresols are readily absorbed through the gastrointestinal tract, skin, and lungs.[5] In rabbits, 65-84% of an oral dose of cresol isomers was recovered in the urine within 24 hours, indicating significant absorption.[5]

Distribution

Once absorbed, phenolic compounds are expected to be distributed throughout the body.

Metabolism: A Proposed Pathway

The metabolism of this compound is hypothesized to proceed through pathways similar to those of p-cresol, with modifications influenced by the methoxy group. The primary routes of metabolism for phenols are oxidation of the alkyl side chain and conjugation of the hydroxyl group.

A study on the hepatotoxicity of p-cresol suggests that its toxicity is dependent on the formation of a reactive quinone methide intermediate.[6] The same study observed that the presence of an electron-donating substituent, such as a 2-methoxy group, diminished both the metabolism and toxicity.[6] This suggests that this compound may be less readily metabolized to a reactive intermediate compared to p-cresol.

The proposed metabolic pathway involves:

-

Phase I Metabolism: Oxidation of the 4-methyl group, catalyzed by cytochrome P450 enzymes (CYP2E1 and CYP1A2 have been implicated for p-cresol), to form a benzyl alcohol derivative.[7] This can be further oxidized to an aldehyde and a carboxylic acid.

-